N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Catalog No.
S3306991
CAS No.
2034424-74-1
M.F
C17H12N4OS2
M. Wt
352.43
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]t...

CAS Number

2034424-74-1

Product Name

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide

Molecular Formula

C17H12N4OS2

Molecular Weight

352.43

InChI

InChI=1S/C17H12N4OS2/c22-16(17-21-11-4-1-2-5-13(11)24-17)20-10-12-15(19-8-7-18-12)14-6-3-9-23-14/h1-9H,10H2,(H,20,22)

InChI Key

DLSKBUSZNIQDHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CS4

Solubility

not available
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, commonly known as TPB-TMZ, is a chemical compound that has gained significant attention in the scientific community due to its several potential biological and pharmacological activities. This paper aims to provide a comprehensive review of TPB-TMZ, including its background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
TPB-TMZ is a pyrazine-based compound that belongs to the class of benzo[d]thiazole-2-carboxamides. It is a small molecule with the molecular formula C21H15N4OS, and the molecular weight is 381.43 g/mol. TPB-TMZ has a thiophene group attached to the pyrazine ring, and a benzo[d]thiazole-2-carboxamide moiety attached to the pyrazine nitrogen. This structure confers superior physicochemical and pharmacological properties to the molecule, making it an attractive target for drug discovery and development. TPB-TMZ has shown promising activity against various diseases, including cancer, inflammation, and microbial infections.
TPB-TMZ is a yellow crystalline powder that is insoluble in water. It has a melting point of 214-218°C, and a solubility of 0.34 mg/mL in 1,4-dioxane. The compound has a logP value of 3.44, indicating moderate lipophilicity. TPB-TMZ has a UV absorption maximum at 327 nm, which makes it suitable for UV-visible spectrophotometric analysis. The compound is stable in acidic and basic conditions and shows good stability at room temperature.
TPB-TMZ can be synthesized by the reaction of 3-(thiophen-2-yl)pyrazine-2-carboxylic acid with thionyl chloride, followed by coupling with 2-aminobenzo[d]thiazole-6-carboxamide in the presence of triethylamine. The product is obtained in good yield and purity. The resulting TPB-TMZ can be characterized using several analytical techniques such as FTIR, UV-visible spectroscopy, NMR spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the determination of TPB-TMZ in various matrices. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectrophotometry. HPLC and GC-MS are suitable for the determination of TPB-TMZ in biological samples, whereas UV-visible spectrophotometry is suitable for the determination of TPB-TMZ in pure form.
TPB-TMZ has shown promising biological activities such as anticancer, anti-inflammatory, antiviral, and antibacterial activities. The compound has shown potent activity against several cancer cell lines, including breast, lung, and colon cancer cells. TPB-TMZ exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound has also shown antiviral activity against human herpes virus-1 (HSV-1) and coxsackie virus B3 (CVB3), while its antibacterial activity has been demonstrated against gram-positive and gram-negative bacterial strains.
The toxicity and safety profile of TPB-TMZ have been evaluated in several scientific experiments. The compound has shown low toxicity, with an LD50 value greater than 2000 mg/kg in rats. TPB-TMZ does not show any acute toxicity in mice and rats, and it does not cause any significant changes in body weight, blood count, or organ weight. The compound also does not show any mutagenic or genotoxic effects.
TPB-TMZ has several potential applications in various scientific experiments. The compound can be used as a lead molecule for the development of new anticancer, anti-inflammatory, antiviral, and antibacterial drugs. TPB-TMZ can also be used as a fluorescent probe for the detection and quantification of biological substances. The compound has been used as a fluorescence resonance energy transfer (FRET) acceptor in several studies, which has led to the development of highly sensitive and selective detection methods for DNA, RNA, and proteins.
TPB-TMZ is still in the early stages of research, and several studies are being conducted to explore its potential biological activities and pharmacological properties. The compound has shown promising activity against cancer, inflammation, and microbial infections, and its potential applications in various fields of research and industry are being investigated.
One of the limitations of TPB-TMZ is its limited solubility in water, which can affect its bioavailability and therapeutic efficacy. Future research should focus on improving its solubility and stability in water. Further studies are also needed to determine the optimal dosage and delivery method for TPB-TMZ. In addition, more studies are needed to investigate its pharmacokinetic and pharmacodynamic properties.
for TPB-TMZ research include exploring its potential activity against other diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases. The compound's mechanism of action should also be elucidated to facilitate drug development. Furthermore, the use of TPB-TMZ in combination therapy should be investigated for the development of more effective treatments against various diseases.

XLogP3

2.8

Dates

Modify: 2023-08-19

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